2-Hydroxybicyclo[3.2.1]octan-8-one
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Overview
Description
2-Hydroxybicyclo[3.2.1]octan-8-one is a bicyclic compound with the molecular formula C8H12O2. It is characterized by a unique structure that includes a hydroxyl group and a ketone group, making it an interesting subject for various chemical studies .
Mechanism of Action
Mode of Action:
The synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. Cyclic β-ketoesters undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The resulting compound adopts the bicyclo[3.2.1]octane ring system . This mode of action highlights its reactivity and versatility in forming complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. This method uses cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The reaction is facilitated by 1.5 equivalents of potassium carbonate (K2CO3), yielding the desired compound in synthetically useful amounts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above could potentially be scaled up for industrial applications due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybicyclo[2.2.1]heptan-7-one: Similar structure but with a different ring size.
2-Hydroxybicyclo[4.2.1]nonan-9-one: Larger ring system with similar functional groups.
Uniqueness
2-Hydroxybicyclo[3.2.1]octan-8-one is unique due to its specific ring size and the presence of both hydroxyl and ketone functional groups. This combination makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
2-hydroxybicyclo[3.2.1]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYOWNVSVOSGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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